molecular formula C13H12Cl2N2O2 B2423596 1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 926205-09-6

1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2423596
CAS No.: 926205-09-6
M. Wt: 299.15
InChI Key: BXIGVEDBIXQJOK-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ( 926205-09-6) is a high-purity chemical compound supplied for research and development purposes. This pyrazole-carboxylic acid derivative has a molecular formula of C13H12Cl2N2O2 and a molecular weight of 299.15 g/mol . The compound is characterized by its specific structure featuring a 2,6-dichlorobenzyl group at the 1-position of the pyrazole ring. This chemical is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers exploring structure-activity relationships (SAR) in medicinal chemistry may find this compound valuable, particularly as a synthetic intermediate or building block for the development of novel pharmacologically active molecules. Related pyrazole derivatives have been investigated for their interactions with biological targets such as phosphodiesterases . The compound requires proper storage conditions at 2-8°C to maintain stability . Researchers should consult the safety data sheet and handle this material using appropriate laboratory safety practices.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2/c1-7-12(13(18)19)8(2)17(16-7)6-9-10(14)4-3-5-11(9)15/h3-5H,6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIGVEDBIXQJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926205-09-6
Record name 1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

The synthesis of 1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2,6-dichlorophenylacetic acid from 2,6-dichlorotoluene, using a transition metal catalyst such as palladium chloride and an oxidant like tert-butyl peroxy ether . The resulting 2,6-dichlorophenylacetic acid is then subjected to further reactions to introduce the pyrazole ring and other substituents, ultimately yielding the target compound.

Chemical Reactions Analysis

1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The dichlorophenyl group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can participate in various reactions such as oxidation, reduction, and substitution, making it valuable for developing new chemical entities.

2. Biology:

  • Biological Activity: The compound exhibits significant biological activities, including antimicrobial and anti-inflammatory properties. It has been studied for its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.
  • Antioxidant Properties: Research indicates that it may possess antioxidant capabilities, helping to mitigate oxidative stress by scavenging free radicals.

3. Medicine:

  • Therapeutic Potential: Ongoing research explores its potential as a therapeutic agent for various diseases. The compound's ability to inhibit specific enzymes suggests it could be developed into a drug for treating inflammatory conditions or cancer.
  • Case Studies:
    • Anti-inflammatory Effects: In animal models, derivatives of this compound have shown significant reductions in inflammation by inhibiting COX activities, with IC50 values comparable to established anti-inflammatory drugs like diclofenac.
    • Anticancer Activity: In vitro studies have demonstrated that the compound inhibits growth in cancer cell lines such as HT29 (colorectal cancer) and MCF7 (breast cancer), with low micromolar IC50 values indicating strong cytotoxicity.

Summary of Biological Activities

The following table summarizes various biological activities associated with the compound:

Activity TypeDescription
Anti-inflammatoryInhibits COX enzymes; reduces inflammation
AnticancerInhibits growth in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound with significant potential in pharmacological applications. Its unique structure, characterized by a pyrazole ring and a dichlorophenyl substituent, suggests diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H12Cl2N2O2C_{12}H_{12}Cl_2N_2O_2, with a molecular weight of 299.14 g/mol. The structural formula can be represented as follows:

Chemical Structure 1 2 6 dichlorophenyl methyl 3 5 dimethyl 1H pyrazole 4 carboxylic acid\text{Chemical Structure }\quad \text{1 2 6 dichlorophenyl methyl 3 5 dimethyl 1H pyrazole 4 carboxylic acid}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Cyclooxygenase (COX) Inhibition : The compound exhibits inhibitory effects on COX enzymes, which are crucial in the inflammatory response. This inhibition leads to decreased production of prostaglandins, thereby exerting anti-inflammatory effects .
  • Antioxidant Activity : Studies suggest that the compound may possess antioxidant properties, which help in mitigating oxidative stress by scavenging free radicals .

Biological Activities

The following table summarizes various biological activities associated with the compound:

Activity Description Reference
Anti-inflammatoryInhibits COX enzymes, reducing inflammation and pain.
AntioxidantScavenges free radicals, protecting cells from oxidative damage.
AnticancerShows potential in inhibiting cancer cell proliferation in vitro.
AntimicrobialExhibits activity against certain bacterial strains.

Case Studies

Several studies have explored the biological activities of this compound:

  • Anti-inflammatory Effects : A study demonstrated that derivatives of the pyrazole compound significantly reduced inflammation in animal models by inhibiting COX-1 and COX-2 activities. The IC50 values for these activities were reported to be comparable to established anti-inflammatory drugs like diclofenac .
  • Anticancer Activity : In vitro studies on various cancer cell lines indicated that the compound inhibited cell growth effectively. The presence of the dichlorophenyl group was found to enhance its cytotoxicity against cancer cells such as HT29 (colorectal cancer) and MCF7 (breast cancer) with IC50 values in the low micromolar range .
  • Antimicrobial Properties : Research has shown that this compound possesses antimicrobial properties against Gram-positive and Gram-negative bacteria. Its effectiveness was evaluated using standard disk diffusion methods, revealing significant zones of inhibition.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds similar to this compound:

  • The presence of the dichlorophenyl group enhances anti-inflammatory and anticancer activities.
  • Modifications on the pyrazole ring can lead to variations in potency; for example, substituents at positions 3 and 5 are critical for maintaining activity against COX enzymes .

Q & A

Q. What are the common synthetic routes for preparing 1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?

Methodological Answer: A typical synthesis involves condensation of 2,6-dichlorophenylhydrazine hydrochloride with a β-keto ester derivative, followed by cyclization and functional group modifications. For example, 2,6-dichlorophenylhydrazine hydrochloride reacts with ethyl acetoacetate under acidic conditions to form a pyrazole intermediate, which is then alkylated and hydrolyzed to yield the carboxylic acid . Key considerations include controlling reaction temperature (e.g., avoiding decomposition above 225°C) and purification via recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, pyrazole ring vibrations) and confirms cyclization .
  • NMR Spectroscopy : ¹H NMR resolves methyl protons (δ ~2.3–2.5 ppm for CH₃ groups) and aromatic protons from the dichlorophenyl moiety (δ ~7.2–7.5 ppm) .
  • XRD : Determines crystal structure and confirms regiochemistry of substituents .

Q. How can researchers optimize reaction yields during synthesis?

Methodological Answer:

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Employ catalysts like H₂SO₄ or p-toluenesulfonic acid for cyclization steps .
  • Monitor reaction progress via TLC or HPLC to terminate at optimal conversion points.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example, SCXRD data can confirm the orientation of the dichlorophenylmethyl group relative to the pyrazole ring, which impacts biological activity. Refinement using software like SHELX or OLEX2 ensures accuracy .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points)?

Methodological Answer:

  • Controlled Replication : Reproduce experiments using identical reagents and conditions (e.g., heating rates during melting point determination) .
  • Multi-Method Validation : Cross-check results using DSC (differential scanning calorimetry) and hot-stage microscopy .
  • Purity Assessment : Use HPLC or elemental analysis to rule out impurities affecting data .

Q. What strategies are effective for studying the compound’s stability under varying conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to heat (40–80°C), light, and humidity, then analyze degradation products via LC-MS or GC-MS .
  • Kinetic Studies : Monitor decomposition rates under acidic/basic conditions using UV-Vis spectroscopy .
  • Solid-State Stability : Use XRD to detect polymorphic changes and TGA for thermal decomposition profiles .

Q. How can computational modeling predict the compound’s reactivity or bioactivity?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite .
  • QSAR Models : Correlate substituent effects (e.g., Cl position) with activity using regression analysis .

Data Analysis and Contradiction Resolution

Q. How to reconcile conflicting solubility data across studies?

Methodological Answer:

  • Solvent Screening : Test solubility in aprotic (DMSO, DMF) vs. protic (MeOH, H₂O) solvents under standardized temperatures .
  • pH-Dependent Studies : Measure solubility at physiological (pH 7.4) and extreme (pH 1–2 or 9–10) conditions .
  • Documentation : Report solvent purity, equilibration time, and filtration methods to ensure reproducibility .

Q. What analytical approaches validate synthetic intermediates’ identity?

Methodological Answer:

  • HRMS : Confirm molecular formulas of intermediates (e.g., ethyl ester derivatives) with <5 ppm mass accuracy .
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers .
  • In Situ FT-IR : Monitor real-time reaction progress (e.g., ester hydrolysis to carboxylic acid) .

Tables for Key Data

Property Reported Values Method Reference
Melting Point225°C (decomposition)DSC
Solubility in DMSO>10 mg/mLGravimetric
Crystal SystemMonoclinicSCXRD
LogP (Octanol/Water)2.8 (predicted)Computational

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